REACTION_CXSMILES
|
C[O:2][C:3]1[N:8]=[CH:7][C:6]([CH2:9][NH:10][C:11]2[C:16]([C:17]([NH:19][C:20]3[CH:25]=[CH:24][CH:23]=[C:22]([C:26]([F:29])([F:28])[F:27])[CH:21]=3)=[O:18])=[CH:15][CH:14]=[CH:13][N:12]=2)=[CH:5][CH:4]=1.C[Si](I)(C)C.CO>C(Cl)(Cl)Cl>[NH:8]1[CH:7]=[C:6]([CH2:9][NH:10][C:11]2[C:16]([C:17]([NH:19][C:20]3[CH:25]=[CH:24][CH:23]=[C:22]([C:26]([F:27])([F:28])[F:29])[CH:21]=3)=[O:18])=[CH:15][CH:14]=[CH:13][N:12]=2)[CH:5]=[CH:4][C:3]1=[O:2]
|
Name
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2-[(6-Methoxypyrid-3-yl)methylamino]-N-[3-(trifluoromethyl)phenyl]-3-pyridinecarboxamide
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Quantity
|
1.4 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=N1)CNC1=NC=CC=C1C(=O)NC1=CC(=CC=C1)C(F)(F)F
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Name
|
|
Quantity
|
1.4 mL
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)I
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
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C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
CO
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Control Type
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UNSPECIFIED
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Setpoint
|
60 °C
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Type
|
CUSTOM
|
Details
|
is stirred at 60° C. for 28 hours
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred at room temperature for 10 minutes
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
The solvent is evaporated off under reduced pressure
|
Type
|
ADDITION
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Details
|
the residue is treated with an aqueous solution of ammonia (100 mL of 10%)
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Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (3×100 mL)
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Type
|
WASH
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Details
|
The combined extracts are washed with saturated aqueous sodium chloride (50 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (Na2SO4)
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Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent is evaporated off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to yield the crude product which
|
Type
|
CUSTOM
|
Details
|
is purified by recrystallisation from hot ethyl acetate
|
Reaction Time |
28 h |
Name
|
|
Type
|
product
|
Smiles
|
N1C(C=CC(=C1)CNC1=NC=CC=C1C(=O)NC1=CC(=CC=C1)C(F)(F)F)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |